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Compound of Interest

4-Bromopyridine-2,6-
Compound Name:

dicarbaldehyde
CAS No.: 128184-01-0
Cat. No.: B166612

Get Quote

Executive Summary & Compound Identity

4-Bromopyridine-2,6-dicarbaldehyde is a bifunctional pyridine derivative serving as a
"linchpin” intermediate.[1][2] Its

symmetry and dual aldehyde groups make it ideal for Schiff-base condensations to form
terpyridine ligands, macrocycles, and metallo-organic cages.
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Property Data
CAS Number 128184-01-0
C
Molecular Formula H
BrNO
Molecular Weight 214.02 g/mol
Appearance White to off-white crystalline solid
Soluble in CH
Cl
Solubility
, CHCI
, THF; sparingly soluble in hexanes.[1][2]
Air-stable solid; aldehydes susceptible to
- oxidation (to carboxylic acids) or hydration in
Stability

solution over time.[1][2] Store under inert

atmosphere at 2-8°C.

Spectroscopic Data Profile

The spectroscopic characterization of this compound relies on the disappearance of precursor
signals (hydroxymethyl or ester) and the appearance of the highly deshielded aldehyde proton.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR spectrum is characterized by its simplicity due to the molecule's plane of symmetry
passing through the N-C4 axis.[1][2]

H NMR (500 MHz, CDCI
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C NMR (125 MHz, CDCI
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Shift (
Assignment Electronic Environment
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Carbonyl carbon.[1][2] Highl
191.5-192.8 C=0 Y Hi2] Highly

deshielded.

ipso-carbons to the aldehyde.
153.5-154.1 C-2,C-6 [1][2] Deshielded by N-atom

and carbonyl.

135.8 - 136.0 C-4 ipso-carbon to Bromine.

Aromatic methine carbons.[1]

[2]

129.2 - 130.0 C-3,C-5

Analyst Note: The chemical shift of the aromatic protons (

8.[2][3]36) is a critical purity indicator.[1][2] If the precursor (diol) is present, you will
see a signal upfield at

~7.52 ppm. If over-oxidation to the carboxylic acid occurs, the aldehyde peak
intensity diminishes.[1]

B. Infrared (IR) Spectroscopy[1][2][4]

e (C=0): Strong band at 1710-1720 cm
[1][2] This is the most diagnostic feature for the aldehyde.[2]

¢ (C-H) Aldehyde: Weak doublet (Fermi resonance) often visible around 2850 and 2750 cm
[1112]

¢ (C=N/C=C): Aromatic ring stretches at 1560-1580 cm

[1][2]
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C. Mass Spectrometry (MS)[1][4][5][6][7][8]

e lonization: ESI+ or EL.[1][2]
e Molecular lon:

observed at m/z 213.9 and 215.9.[1][2]

« |sotopic Pattern: A characteristic 1:1 doublet (separation of 2 units) confirms the presence of
a single Bromine atom (

Br and

Br natural abundance is ~50:50).

Synthesis & Experimental Protocol

The most robust route involves the reduction of the dimethyl ester to the diol, followed by
selective oxidation. Direct reduction of the ester to aldehyde is difficult to control.[2]

Reaction Scheme

NaBH4, EtOH Se02, 1,4-Dioxane
Reflux, 2-4h Reflux, 16-20h
Dimethyl 4-bromopyridine- ; . ~QNO 4-Bromo-2,6- ; . ~Q0_QR0 4-Bromopyridine-
2,6-dicarboxylate Yield: ~30% P pyridinedimethanol Yield: ~80-86% P> 2,6-dicarbaldehyde
(Precursor) (Intermediate) (Target)

Click to download full resolution via product page

Caption: Stepwise synthesis from the commercially available ester to the target dialdehyde.

Detailed Protocol
Step 1: Reduction to Diol (Intermediate)

» Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol
(0.2 M concentration).

¢ Reduction: Add NaBH
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(4.0 eq) portion-wise at 0°C.

e Reflux: Warm to room temperature and then reflux for 3 hours.
o Workup: Quench with acetone/water. Remove solvent.[2][4][5] Extract with EtOAc.[1][2][4]
o Data Check (Diol): Ensure complete conversion by NMR.
o Diol
H NMR (DMSO-d
):
4.51 (s, 4H, CH
OH), 5.48 (br s, OH), 7.52 (s, 2H, Ar-H).[1]

Step 2: Oxidation to Dialdehyde (Target)
Authoritative Method adapted from J. Org. Chem. 2005, 70, 7956.[1]

e Setup: In a round-bottom flask, suspend 4-bromo-2,6-pyridinedimethanol (1.0 eq) in 1,4-
dioxane (approx. 20 mL per gram).

» Reagent: Add Selenium Dioxide (SeO
) (2.2 eq). Caution: SeO
is toxic.[1][2]

o Reaction: Heat to reflux (100-105°C) with vigorous stirring for 16—20 hours. The mixture will
turn black due to the formation of elemental selenium.[2]

« Filtration: Filter the hot mixture through a pad of Celite to remove black selenium solids.
Wash the pad with hot dioxane or CH

Cl

2]
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 Purification: Concentrate the filtrate under reduced pressure. The residue is often pure
enough, but can be recrystallized from CH

Cl
/Hexane or purified via short silica plug (eluent: CH
Cl

) to yield a white/off-white solid.[1]

Quality Control & Troubleshooting Logic

The following logic tree helps diagnose common synthesis issues based on spectroscopic
feedback.
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Analyze 1H NMR Spectrum

Is CHO peak at 10.2 ppm present?

Yes

Are CH2 peaks at 4.5 ppm visible? No (or weak)

Yes

FAIL: Incomplete Oxidation

SRS ElIL Action: Reflux longer with fresh SeO2

Y

Broad peak >12 ppm?

FAIL: Over-oxidation to Acid

Action: Check reaction time/air exposure

Click to download full resolution via product page
Caption: Diagnostic workflow for assessing reaction completion and purity via NMR.
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¢ Synthesis & Characterization of 4-bromo-2,6-diformylpyridine

o Chanteau, S. H., & Tour, J. M. (2005).[1] Synthesis of Dimensionaly Stable Molecular
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o [1]
o Precursor (Diol)

o Benchchem Technical Data: 4-Bromo-2,6-pyridinedimethanol.[1][2]
e Application in Supramolecular Cages (Heidelberg Thesis)

o J. H. (2019).[1][2] Accessing chemically robust amide cages via the Pinnick oxidation.
Heidelberg University.[1][2] (Describes Synthesis of Compound 65).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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